molecular formula C23H16N2S3 B11560751 2-((2E)-3-phenylprop-2-enylthio)-4,6-di(2-thienyl)pyridine-3-carbonitrile

2-((2E)-3-phenylprop-2-enylthio)-4,6-di(2-thienyl)pyridine-3-carbonitrile

Cat. No.: B11560751
M. Wt: 416.6 g/mol
InChI Key: WHFFFVLBUJUXMG-RUDMXATFSA-N
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Description

2-{[(2E)-3-Phenylprop-2-en-1-yl]sulfanyl}-4,6-bis(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound featuring a pyridine core substituted with phenylprop-2-en-1-yl, thiophen-2-yl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,6-bis(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the condensation of thiophene derivatives with pyridine intermediates under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,6-bis(thiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,6-bis(thiophen-2-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,6-bis(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,6-bis(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H16N2S3

Molecular Weight

416.6 g/mol

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C23H16N2S3/c24-16-19-18(21-10-5-12-26-21)15-20(22-11-6-13-27-22)25-23(19)28-14-4-9-17-7-2-1-3-8-17/h1-13,15H,14H2/b9-4+

InChI Key

WHFFFVLBUJUXMG-RUDMXATFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CS4)C#N

Origin of Product

United States

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